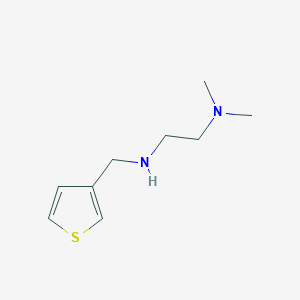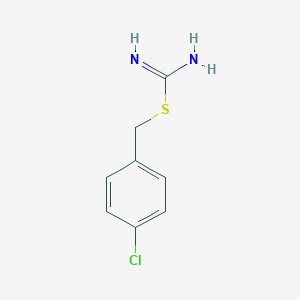
4-Chlorobenzyl carbamimidothioate
説明
4-Chlorobenzyl carbamimidothioate, also known as 4-CBC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of 4-chlorobenzyl isocyanate and is known for its unique properties and potential benefits in the field of biochemistry.
作用機序
The mechanism of action of 4-Chlorobenzyl carbamimidothioate involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine levels can lead to improved cognitive function and memory retention, making 4-Chlorobenzyl carbamimidothioate a potential treatment option for Alzheimer's disease and other neurological disorders.
生化学的および生理学的効果
Aside from its potential use as an acetylcholinesterase inhibitor, 4-Chlorobenzyl carbamimidothioate has also been studied for its effects on various biochemical and physiological processes. Studies have shown that 4-Chlorobenzyl carbamimidothioate has antioxidant properties and can help protect cells from oxidative stress. Additionally, 4-Chlorobenzyl carbamimidothioate has been shown to have anti-inflammatory properties, which could make it a potential treatment option for inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using 4-Chlorobenzyl carbamimidothioate in laboratory experiments is its relatively simple synthesis method. Additionally, 4-Chlorobenzyl carbamimidothioate has shown potential applications in various areas of research, including neurology, biochemistry, and pharmacology. However, one of the limitations of using 4-Chlorobenzyl carbamimidothioate in laboratory experiments is the lack of information available regarding its potential side effects and toxicity.
将来の方向性
There are several potential future directions for research involving 4-Chlorobenzyl carbamimidothioate. One area of research could involve further exploring its potential use as an acetylcholinesterase inhibitor and its potential applications in the treatment of neurological disorders. Additionally, further research could be done to explore its antioxidant and anti-inflammatory properties and their potential applications in the treatment of various diseases. Overall, 4-Chlorobenzyl carbamimidothioate has shown significant potential in various areas of research and could be a valuable tool for scientists and researchers in the future.
合成法
The synthesis of 4-Chlorobenzyl carbamimidothioate involves the reaction of 4-chlorobenzyl isocyanate with ammonium thiocyanate. This reaction results in the formation of 4-Chlorobenzyl carbamimidothioate, which is a white crystalline powder. This method of synthesis is relatively simple and has been used by researchers in various studies.
科学的研究の応用
4-Chlorobenzyl carbamimidothioate has been studied extensively in the field of biochemistry and has shown potential applications in various areas of research. One of the primary areas of research for 4-Chlorobenzyl carbamimidothioate is its potential use as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Acetylcholinesterase inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease.
特性
IUPAC Name |
(4-chlorophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCWIHYZDHPSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196737 | |
| Record name | p-Chlorobenzylpseudothiuronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl carbamimidothioate | |
CAS RN |
46124-27-0, 544-47-8 | |
| Record name | p-Chlorobenzylpseudothiuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorobenzylpseudothiuronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




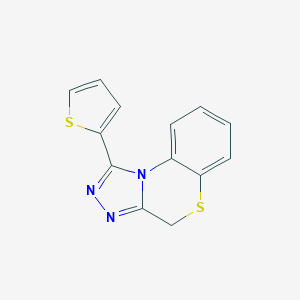

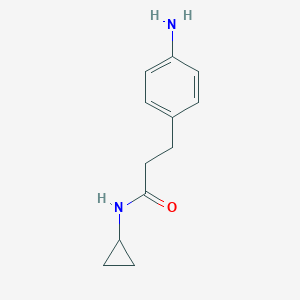
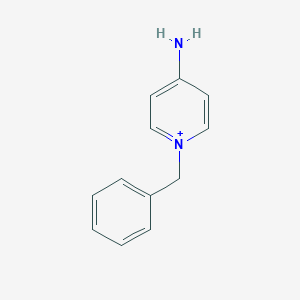
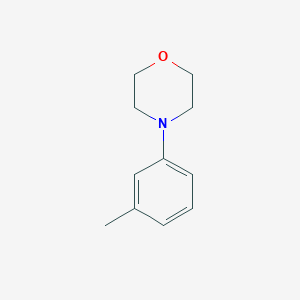
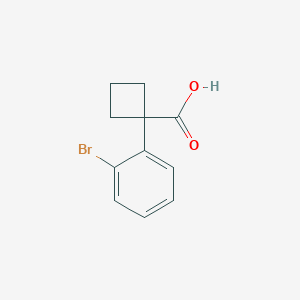
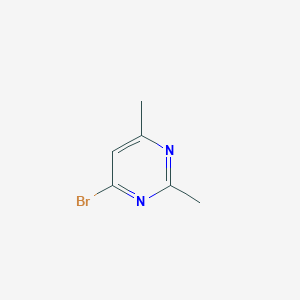
![N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine](/img/structure/B183638.png)
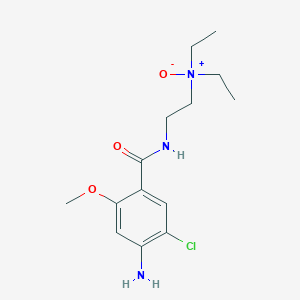
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)


